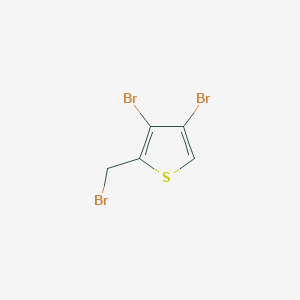

3,4-Dibromo-2-(bromomethyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-ジブロモ-2-(ブロモメチル)チオフェンは臭素化チオフェン誘導体です。チオフェンは、五員環に硫黄原子を含むヘテロ環式化合物のクラスです。3,4-ジブロモ-2-(ブロモメチル)チオフェンにおける臭素原子の存在により、特により複雑なチオフェン系化合物の調製において、有機合成において貴重な中間体となります。

準備方法

合成経路と反応条件

3,4-ジブロモ-2-(ブロモメチル)チオフェンの合成は通常、チオフェン誘導体の臭素化を伴います。一般的な方法の1つは、触媒の存在下または紫外線照射下で、臭素またはN-ブロモスクシンイミド(NBS)を使用して2-(ブロモメチル)チオフェンを臭素化するものです。反応条件には、酢酸やクロロホルムなどの溶媒と、室温から還流条件までの温度が含まれることがよくあります .

工業生産方法

3,4-ジブロモ-2-(ブロモメチル)チオフェンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。連続フローリアクターと自動システムの使用は、化合物の効率と収率を高めることができます。臭素化剤と溶媒の選択は、コスト、入手可能性、および環境的配慮に基づいて異なる場合があります。

化学反応の分析

反応の種類

3,4-ジブロモ-2-(ブロモメチル)チオフェンは、以下を含むさまざまな化学反応を起こします。

置換反応: 臭素原子は、ナトリウムアミドやグリニャール試薬などの試薬を使用して、アミン、チオール、またはアルキル基などの他の求核剤と置換できます.

カップリング反応: それは、鈴木-宮浦またはスチールカップリング反応に参加して、他の芳香族化合物との間で炭素-炭素結合を形成できます.

酸化と還元: チオフェン環は、特定の条件下で酸化または還元される可能性がありますが、これらの反応は、この化合物ではそれほど一般的ではありません。

一般的な試薬と条件

N-ブロモスクシンイミド(NBS): 臭素化反応に使用されます。

パラジウム触媒: 鈴木-宮浦などのカップリング反応に使用されます。

グリニャール試薬: 求核置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換チオフェンが含まれ、これらはさらに官能基化されて、電子材料、医薬品、および農薬に使用できます .

科学研究の応用

3,4-ジブロモ-2-(ブロモメチル)チオフェンには、いくつかの科学研究の応用があります。

化学: 共役ポリマーや他のチオフェン誘導体の合成における中間体として使用されます.

生物学: 生物活性分子の構成要素としての可能性について調査されています。

医学: 抗菌または抗癌特性を持つ医薬品の開発における役割について探求されています。

科学的研究の応用

3,4-Dibromo-2-(bromomethyl)thiophene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of conjugated polymers and other thiophene derivatives.

Biology: Investigated for its potential as a building block in bioactive molecules.

Medicine: Explored for its role in the development of pharmaceutical compounds with antimicrobial or anticancer properties.

作用機序

3,4-ジブロモ-2-(ブロモメチル)チオフェンの作用機序は、その用途によって異なります。カップリング反応では、臭素原子は、パラジウム触媒反応を介して炭素-炭素結合の形成を促進します。生物系では、その活性は特定の酵素または受容体との相互作用に関与する可能性がありますが、これらの経路を解明するには詳細な研究が必要です .

類似化合物の比較

類似化合物

2,5-ジブロモチオフェン: ポリマー合成に使用される別の臭素化チオフェン.

3,4-ジブロモチオフェン: ブロモメチル基を欠いているが、同様の用途に使用される.

2-ブロモ-3-メチルチオフェン: 医薬品中間体として使用される.

独自性

3,4-ジブロモ-2-(ブロモメチル)チオフェンは、臭素基とブロモメチル基の両方が存在するため、合成用途において汎用性を備えています。この二重の機能により、他の臭素化チオフェンと比較して、より多様な化学修飾が可能になります。

類似化合物との比較

Similar Compounds

2,5-Dibromothiophene: Another brominated thiophene used in polymer synthesis.

3,4-Dibromothiophene: Lacks the bromomethyl group but is used in similar applications.

2-Bromo-3-methylthiophene: Used as a pharmaceutical intermediate.

Uniqueness

3,4-Dibromo-2-(bromomethyl)thiophene is unique due to the presence of both bromine and bromomethyl groups, which provide versatility in synthetic applications. This dual functionality allows for more diverse chemical modifications compared to other brominated thiophenes.

特性

分子式 |

C5H3Br3S |

|---|---|

分子量 |

334.86 g/mol |

IUPAC名 |

3,4-dibromo-2-(bromomethyl)thiophene |

InChI |

InChI=1S/C5H3Br3S/c6-1-4-5(8)3(7)2-9-4/h2H,1H2 |

InChIキー |

LOZAMUVKTMEAJC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=C(S1)CBr)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)

![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)

![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)

![Furo[3,2-c]pyridine-6-methanamine](/img/structure/B12074329.png)